methyl 4-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamido)benzoate
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Description
Scientific Research Applications
Antibacterial Activity and Enzyme Inhibition
- Imidazole derivatives, similar in structure to the compound , have been designed and synthesized to target the dihydropteroate synthase enzyme. These compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains such as ESBL, VRE, and MRSA. Their synthesis and evaluation highlight their potential as therapeutic agents in combating bacterial infections (Daraji et al., 2021).
Photophysical Properties
- Methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives exhibit unique luminescence properties that vary depending on the substituent groups, showing potential for applications in materials science, especially in the development of organic luminescent materials (Kim et al., 2021).
Organic Synthesis and Material Science
- The synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an important intermediate for the total synthesis of bisbibenzyls, demonstrates the compound's relevance in organic synthesis and the development of materials with biological activities. The optimization of reaction conditions for its synthesis underscores its importance in the chemical synthesis of complex natural products (Hong-xiang, 2012).
Antioxidant and Antimicrobial Agents
- A study on benzodiazepines bearing benzimidazole, benzothiazole, and indole moieties revealed their potent antimicrobial and antioxidant activities. These compounds, related in functional group arrangement to the query compound, highlight the potential of such derivatives in pharmaceutical applications, especially as antimicrobial and antioxidant agents (Naraboli & Biradar, 2017).
Corrosion Inhibition
- Imidazole derivatives are also researched for their corrosion inhibition properties. For instance, benzimidazole derivatives have been evaluated for their effectiveness in protecting mild steel in acidic solutions, demonstrating the compound's potential application in material science, particularly in corrosion protection (Prashanth et al., 2021).
Properties
IUPAC Name |
methyl 4-[[2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-24-18(14-6-10-17(27-2)11-7-14)12-22-21(24)29-13-19(25)23-16-8-4-15(5-9-16)20(26)28-3/h4-12H,13H2,1-3H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYBOACOUMTMMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.